2-((2-((2-Methoxyphenyl)amino)ethyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid
Description
The compound 2-((2-((2-Methoxyphenyl)amino)ethyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid features a butanoic acid backbone substituted with two distinct aromatic moieties:
- 2-Methoxyphenylaminoethyl group: A methoxy-substituted phenyl ring linked via an ethylenediamine chain.
- 4-Phenoxyphenylamino group: A phenoxy-substituted phenyl ring at the 4-oxo position.
Properties
IUPAC Name |
2-[2-(2-methoxyanilino)ethylamino]-4-oxo-4-(4-phenoxyanilino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5/c1-32-23-10-6-5-9-21(23)26-15-16-27-22(25(30)31)17-24(29)28-18-11-13-20(14-12-18)33-19-7-3-2-4-8-19/h2-14,22,26-27H,15-17H2,1H3,(H,28,29)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQKYOQZBFVQSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCCNC(CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-((2-Methoxyphenyl)amino)ethyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid, identified by its CAS number 1100356-73-7, is a complex organic molecule with potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 449.5 g/mol
- Structure : The compound features a multi-functional structure that includes amino and phenoxy groups, which are often linked to various biological activities.
Antimicrobial Activity
Recent studies have shown that derivatives of compounds similar in structure to 2-((2-((2-Methoxyphenyl)amino)ethyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid exhibit significant antimicrobial properties. For instance, compounds with similar pyrrole structures have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 8 | Staphylococcus aureus (MSSA) |
| Compound B | 0.125 | Methicillin-resistant Staphylococcus epidermidis (MRSE) |
| Compound C | 3.12 | Escherichia coli |
These findings suggest that modifications in the amino and phenoxy groups can enhance antibacterial efficacy, potentially making the compound a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
In addition to antimicrobial properties, compounds with similar structures have been investigated for their anti-inflammatory effects. For example, studies have indicated that certain derivatives can inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
Case Study: Inhibition of TNF-alpha Production
A study involving a related compound demonstrated a significant reduction in TNF-alpha levels in vitro when treated with concentrations as low as 10 µM. This suggests that the compound may have potential applications in managing conditions characterized by excessive inflammation.
The mechanisms through which 2-((2-((2-Methoxyphenyl)amino)ethyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid exerts its biological effects likely involve multiple pathways:
- Inhibition of Bacterial Cell Wall Synthesis : Similar compounds have been shown to disrupt the synthesis of peptidoglycan, essential for bacterial cell wall integrity.
- Modulation of Immune Response : The ability to inhibit cytokine production points to a role in modulating immune responses, which can be crucial in both infection and inflammation management.
Comparison with Similar Compounds
Structural Analogues of the Butanoic Acid Core
The following table summarizes key structural analogs, their substituents, and inferred properties based on evidence:
Key Structural and Functional Comparisons
Aromatic Substitution Patterns
- For example, the 4-fluorophenyl group in may enhance metabolic stability compared to methoxy groups .
- Methoxy/Phenoxy Derivatives (Target Compound, ): Methoxy and phenoxy groups participate in hydrogen bonding and π-π interactions. The methyl ester in introduces a prodrug-like feature, enhancing solubility compared to the free carboxylic acid .
Backbone Modifications
- Ester vs. Acid ( vs. Target Compound) :
Methyl or ethyl esters (e.g., ) are often used to improve oral bioavailability, whereas the free carboxylic acid in the target compound may favor ionic interactions in biological systems . - Heterocyclic Additions () : Thiophene () and imidazole () rings introduce heteroatoms that can alter electronic properties or mimic natural ligands, as seen in antibacterial applications .
Q & A
Q. What are the recommended synthetic routes for this compound, considering its multi-functional structure?
The synthesis of this compound involves sequential amidation and substitution reactions. Key steps include:
- Amine coupling : React 2-methoxyaniline with ethylenediamine derivatives to introduce the (2-((2-methoxyphenyl)amino)ethyl)amino group. Use carbodiimide coupling agents (e.g., EDC/HOBt) to minimize racemization .
- Oxo-butanoic acid formation : Introduce the 4-oxo group via ketone oxidation or condensation reactions. For example, Friedel-Crafts acylation with 4-phenoxyaniline can anchor the phenoxyphenyl group .
- Final purification : Employ column chromatography (silica gel, eluent: CHCl₃/MeOH) and HPLC (C18 column, acetonitrile/water gradient) to achieve >99% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Q. What preliminary biological assays are suitable for evaluating its activity?
- Anticancer screening : Use MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Compare with cisplatin as a positive control .
- Antimicrobial testing : Perform disk diffusion assays against E. coli and S. aureus to assess zone-of-inhibition metrics .
- Solubility assessment : Measure logP values via shake-flask method to guide formulation for in vivo studies .
Advanced Research Questions
Q. How can computational methods optimize synthesis and predict reactivity?
- Reaction path search : Use density functional theory (DFT) to model transition states for amidation and substitution steps. Software like Gaussian or ORCA can predict regioselectivity .
- Solvent effects : Simulate solvation energies (e.g., COSMO-RS) to identify optimal reaction media (e.g., DMF vs. THF) for yield improvement .
- Machine learning : Train models on existing reaction datasets to predict coupling efficiency and byproduct formation .
Q. How to resolve contradictions in reported biological activity data?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time. Cross-validate results in ≥3 independent labs .
- Metabolite profiling : Use LC-MS/MS to identify degradation products or active metabolites that may explain divergent results .
- Target validation : Perform siRNA knockdown or CRISPR-Cas9 editing of suspected targets (e.g., tyrosine kinases) to confirm mechanism-of-action specificity .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Prodrug design : Introduce ester or phosphate groups at the carboxylic acid moiety to enhance membrane permeability .
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve aqueous solubility and prolong half-life .
- Co-crystallization : Screen co-formers (e.g., succinic acid) via X-ray diffraction to stabilize polymorphs with higher solubility .
Q. How to analyze the compound’s stability under varying storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
